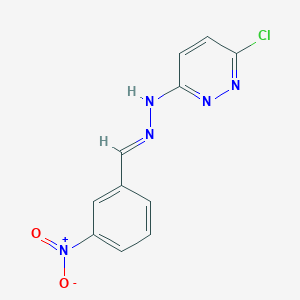
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone: is an organic compound that combines the structural features of 3-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde typically involves the nitration of benzaldehyde using nitric acid, yielding primarily the meta-isomer . For the preparation of 3-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone, the following steps are generally involved:
Nitration of Benzaldehyde: Benzaldehyde is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10°C to obtain 3-nitrobenzaldehyde.
Formation of Hydrazone: 3-nitrobenzaldehyde is then reacted with 6-chloro-3-pyridazinyl hydrazine under controlled conditions to form the desired hydrazone derivative.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 3-nitrobenzaldehyde can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: The nitro group can be selectively reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products:
Oxidation: 3-nitrobenzoic acid.
Reduction: 3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: . The pyridazine ring system is known for its biological activity, making this compound a valuable scaffold for drug discovery.
Industry: In the industrial sector, 3-nitrobenzaldehyde derivatives are used in the production of dyes, pigments, and other specialty chemicals. The hydrazone derivative may also find applications in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context.
Comparación Con Compuestos Similares
3-Nitrobenzaldehyde: A precursor to various organic compounds, including pharmaceuticals and dyes.
6-Chloro-3-pyridazinyl hydrazine: Known for its biological activity and used in the synthesis of various heterocyclic compounds.
Uniqueness: 3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone combines the properties of both 3-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazine, making it a versatile compound with potential applications in multiple fields. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C11H8ClN5O2 |
|---|---|
Peso molecular |
277.66 g/mol |
Nombre IUPAC |
6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-4-5-11(16-14-10)15-13-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,15,16)/b13-7+ |
Clave InChI |
ATYRSERUSOMCNR-NTUHNPAUSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















